3-(1-(2-cyclopentylacetyl)piperidin-3-yl)-4-isopropyl-1-methyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
3-[1-(2-CYCLOPENTYLACETYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a triazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-CYCLOPENTYLACETYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopentylacetyl Group: This step involves acylation reactions using cyclopentylacetyl chloride.
Formation of the Triazole Ring: This can be done through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.
Final Assembly: The final compound is assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-CYCLOPENTYLACETYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like sodium azide or sodium methoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: It can be used to study the interaction of piperidine and triazole derivatives with biological targets.
Industrial Applications: The compound may find use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-(2-CYCLOPENTYLACETYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Biperiden: A muscarinic antagonist used to treat Parkinson’s disease.
Piperidine Derivatives: These include various compounds with anticancer, antiviral, and antimicrobial activities.
Uniqueness
3-[1-(2-CYCLOPENTYLACETYL)PIPERIDIN-3-YL]-1-METHYL-4-(PROPAN-2-YL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and therapeutic potential compared to other piperidine and triazole derivatives.
Properties
Molecular Formula |
C18H30N4O2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
5-[1-(2-cyclopentylacetyl)piperidin-3-yl]-2-methyl-4-propan-2-yl-1,2,4-triazol-3-one |
InChI |
InChI=1S/C18H30N4O2/c1-13(2)22-17(19-20(3)18(22)24)15-9-6-10-21(12-15)16(23)11-14-7-4-5-8-14/h13-15H,4-12H2,1-3H3 |
InChI Key |
VEMHZBCNJCAGMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=NN(C1=O)C)C2CCCN(C2)C(=O)CC3CCCC3 |
Origin of Product |
United States |
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